9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-
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Overview
Description
9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- is a polycyclic aromatic hydrocarbon with the molecular formula C27H22. This compound is known for its unique structure, which includes a fluorene core substituted with two 4-methylphenyl groups at the 9-position. It is used in various scientific research applications due to its interesting chemical properties and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- typically involves the condensation reaction of 9-fluorenone with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene, 9-methyl-: A simpler derivative with a single methyl group at the 9-position.
9,9-Bis(4-methoxyphenyl)-9H-fluorene: Contains methoxy groups instead of methyl groups, affecting its electronic properties.
9,9-Bis(4-hydroxyphenyl)-9H-fluorene: Features hydroxyl groups, which can form hydrogen bonds and increase solubility in polar solvents.
Uniqueness
9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new materials and studying structure-activity relationships in various applications.
Properties
CAS No. |
80077-84-5 |
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Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
9-[bis(4-methylphenyl)methylidene]fluorene |
InChI |
InChI=1S/C28H22/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-18H,1-2H3 |
InChI Key |
FTQBHHCDOOFQER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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